2-(4-Chlorophenyl)-3-oxopropanenitrile chemical properties and reactivity
2-(4-Chlorophenyl)-3-oxopropanenitrile chemical properties and reactivity
An In-depth Technical Guide to 2-(4-Chlorophenyl)-3-oxopropanenitrile: Properties, Reactivity, and Synthetic Utility
Introduction: A Versatile Building Block in Modern Synthesis
2-(4-Chlorophenyl)-3-oxopropanenitrile, also known by synonyms such as 4-Chlorobenzoylacetonitrile and 4-Chlorophenacylcyanide, is a bifunctional organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science.[1] Its structure is characterized by three key components: a para-substituted chlorophenyl ring, a ketone carbonyl group, and a nitrile moiety. This unique arrangement of functional groups imparts a rich and versatile chemical reactivity, establishing it as a valuable intermediate for the synthesis of a wide array of complex molecules, most notably heterocyclic systems that form the core of many pharmaceutical agents.[2][3]
This guide offers a comprehensive exploration of the chemical properties, reactivity, and practical applications of 2-(4-Chlorophenyl)-3-oxopropanenitrile, providing researchers and drug development professionals with the technical insights necessary to effectively leverage this reagent in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are foundational to its application in a laboratory setting. Proper handling, storage, and characterization depend on an accurate understanding of these characteristics.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 4640-66-8 | [4] |
| Molecular Formula | C₉H₆ClNO | [4] |
| Molecular Weight | 179.60 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Storage Conditions | Store at 0-10°C | [1] |
| IUPAC Name | 2-(4-chlorophenyl)-3-oxopropanenitrile | [5] |
Spectroscopic Signatures
A definitive structural confirmation relies on spectroscopic analysis. The expected data for 2-(4-Chlorophenyl)-3-oxopropanenitrile are as follows:
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong, characteristic absorption bands: one for the nitrile (C≡N) stretch, typically appearing in the 2200-2260 cm⁻¹ region, and another for the conjugated ketone (C=O) stretch, expected around 1680-1700 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum should reveal two distinct sets of signals. The aromatic protons on the p-chlorophenyl ring will appear as two doublets in the δ 7.0-8.0 ppm range, characteristic of an A₂B₂ spin system. The two methylene protons (α-protons) situated between the carbonyl and nitrile groups will give rise to a singlet, typically in the δ 4.0-5.0 ppm region.
-
¹³C NMR: Key signals would include the nitrile carbon (~115-120 ppm), the carbonyl carbon (~190-200 ppm), the methylene carbon, and the distinct carbons of the chlorophenyl ring.
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-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 179. A characteristic isotopic peak (M+2) at m/z 181 with an intensity approximately one-third of the molecular ion peak will be present, confirming the presence of a single chlorine atom.
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of β-ketonitriles like 2-(4-Chlorophenyl)-3-oxopropanenitrile involves the Claisen-type condensation between an appropriate ester and acetonitrile. This reaction is predicated on the acidity of acetonitrile's α-protons when a sufficiently strong base is employed.
Recommended Synthetic Protocol: Acetonitrile Condensation
This procedure details the synthesis via the reaction of ethyl 4-chlorobenzoate with acetonitrile, a robust and scalable method.
Materials:
-
Ethyl 4-chlorobenzoate
-
Anhydrous Acetonitrile
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend sodium ethoxide (1.2 equivalents) in anhydrous THF.
-
Reagent Addition: To this suspension, add anhydrous acetonitrile (3.0 equivalents) dropwise at room temperature. Follow this with the slow, dropwise addition of ethyl 4-chlorobenzoate (1.0 equivalent).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching and Workup: After cooling the mixture to 0°C in an ice bath, cautiously quench the reaction by adding 1 M HCl until the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-Chlorophenyl)-3-oxopropanenitrile.
Chemical Reactivity: A Hub of Synthetic Transformations
The reactivity of 2-(4-Chlorophenyl)-3-oxopropanenitrile is governed by the interplay of its three functional groups. The central methylene group, flanked by two powerful electron-withdrawing groups (carbonyl and nitrile), is the primary site of reactivity.
The Acidic α-Methylene Group and Enolate Formation
The protons on the carbon alpha to both the carbonyl and nitrile groups are significantly acidic (pKa ≈ 11 in DMSO). They can be readily abstracted by a moderately strong base (e.g., alkoxides, amines) to generate a highly stabilized resonance carbanion (enolate). This enolate is the key nucleophilic intermediate responsible for the majority of the compound's synthetic utility.
Caption: Formation of the key resonance-stabilized enolate intermediate.
This high nucleophilicity allows the molecule to participate in a wide range of bond-forming reactions:
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Alkylation and Acylation: The enolate readily reacts with alkyl halides and acyl chlorides to introduce substituents at the α-position, providing access to more complex structures.
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Knoevenagel Condensation: The active methylene group can condense with aldehydes and ketones to form substituted alkenes, which are themselves valuable synthetic intermediates.
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Michael Addition: As a soft nucleophile, the enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds, a fundamental C-C bond-forming reaction.
Transformations into Heterocyclic Scaffolds
A primary application of 2-(4-Chlorophenyl)-3-oxopropanenitrile is its use as a precursor for constructing heterocyclic rings, which are prevalent in pharmaceuticals.[6]
1. The Gewald Reaction for 2-Aminothiophenes
The Gewald reaction is a powerful multicomponent reaction that efficiently synthesizes polysubstituted 2-aminothiophenes.[2] In this reaction, 2-(4-Chlorophenyl)-3-oxopropanenitrile condenses with an aldehyde or ketone and elemental sulfur in the presence of a base.
Caption: Simplified workflow of the Gewald Reaction.
2. Synthesis of Pyran and Pyridine Derivatives
The dual functionality of the molecule allows it to participate in annulation reactions to form six-membered rings. For example, it can undergo enantioselective (3+3) annulation with 1,3-nitroenynes under dual organo/copper catalysis to yield highly functionalized 4H-pyrans.[7] Similarly, condensation reactions with 1,3-dielectrophiles or their equivalents can lead to substituted pyridines and pyrimidines.
Reactions of the Nitrile and Ketone Groups
While the α-methylene group is the most common reaction site, the other functional groups can also be selectively transformed.
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Nitrile Hydrolysis: Under strong acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2-(4-chlorophenyl)-3-oxopropanoic acid.[8][9] This transformation can be useful for subsequent decarboxylation or other modifications.
-
Ketone Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This creates a chiral center and provides access to β-hydroxy nitriles, which are valuable chiral building blocks.
Applications in Medicinal Chemistry and Drug Discovery
The true value of 2-(4-Chlorophenyl)-3-oxopropanenitrile is realized in its application as a strategic starting material for biologically active molecules.[10]
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Scaffold for Bioactive Heterocycles: As demonstrated, its ability to form thiophenes, pyrans, and pyridines makes it a key precursor for compounds targeting a wide range of diseases. These heterocyclic cores are considered "privileged structures" due to their frequent appearance in approved drugs.
-
Intermediate for Janus Kinase (JAK) Inhibitors: Derivatives of 3-oxopropanenitrile are utilized in the synthesis of selective inhibitors of Janus kinases (JAKs), a class of enzymes implicated in inflammatory and autoimmune diseases.[2]
-
Precursor for Aldehyde Synthesis: The molecule serves as an efficient starting material for the synthesis of more complex aldehydes.[1]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 2-(4-Chlorophenyl)-3-oxopropanenitrile.
-
Hazards: It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4]
-
Precautions: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid breathing dust and ensure cautious handling to prevent skin and eye contact.[4]
Conclusion
2-(4-Chlorophenyl)-3-oxopropanenitrile is a powerful and versatile chemical intermediate whose value is derived from the strategic placement of its carbonyl, nitrile, and chlorophenyl functionalities. Its acidic α-methylene protons are the gateway to a vast array of synthetic transformations, including alkylations, condensations, and, most importantly, the construction of diverse heterocyclic systems. For researchers and scientists in drug discovery, this compound represents a readily accessible and highly adaptable building block for generating novel molecular entities with significant therapeutic potential.
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